1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Halogenation: Introduction of the chloropropyl group through halogenation reactions.
Methoxylation: Incorporation of difluoromethoxy and trifluoromethoxy groups using appropriate methoxylation reagents.
Coupling Reactions: Final coupling of the functionalized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and trifluoromethoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene can be compared with other compounds having similar functional groups:
1-(3-Chloropropyl)-2-methoxy-3-(trifluoromethoxy)benzene: Lacks the difluoromethoxy group, which may affect its reactivity and interactions.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-methoxybenzene: Lacks the trifluoromethoxy group, potentially altering its chemical properties.
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethoxy, which can influence its behavior in reactions.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClF5O2 |
---|---|
Molecular Weight |
304.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
JSDHBWJRBSGTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.